N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide

Medicinal chemistry Structure-activity relationship Regiochemical selectivity

Sourcing CAS 2034306-85-7 for your lead optimization campaign? This 6-(furan-2-yl)pyridin-3-ylmethyl regioisomer offers a specific hydrogen-bond topology absent in common 3-furyl or 5-pyridinyl analogs, delivering critical coverage for diversity-oriented screening to avoid SAR cliff misses. Its methylene-linked secondary acetamide serves as a versatile handle for parallel library synthesis, while the predicted lead-like profile (MW 322.36, Log P ~3.0) makes it ideal for fragment elaboration. Procure this well-defined building block to enable systematic matched-pair analysis and target engagement studies that generic alternatives cannot support.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 2034306-85-7
Cat. No. B2468536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide
CAS2034306-85-7
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C19H18N2O3/c1-23-17-6-3-2-5-15(17)11-19(22)21-13-14-8-9-16(20-12-14)18-7-4-10-24-18/h2-10,12H,11,13H2,1H3,(H,21,22)
InChIKeyVDGBDSPXEDPEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide (CAS 2034306-85-7): Procurement-Relevant Structural and Physicochemical Baseline for Research Sourcing


N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide (CAS 2034306-85-7) is a synthetic small-molecule acetamide derivative (C19H18N2O3, MW 322.36 g/mol) that incorporates a furan-2-yl substituent at the 6-position of a pyridine ring, connected via a methylene bridge to a 2-methoxyphenylacetamide moiety. This compound is offered commercially as a research-grade building block and screening candidate; however, it has not been the subject of peer-reviewed primary pharmacology studies or patent-bolstered lead optimization campaigns as of early 2026. Consequently, its quantitative differentiation from structurally proximate analogs rests primarily on regiochemical specificity, predicted physicochemical properties, and class-level inference drawn from closely related furan-pyridine-acetamide chemotypes that have undergone biological profiling [1].

Why In-Class Substitution Fails for CAS 2034306-85-7: Regiochemical and Substituent Constraints That Preclude Simple Interchange


Within the furan-pyridine-acetamide chemical space, small structural perturbations—particularly the position of the furan attachment on the pyridine ring (2- vs. 3-furyl; 5- vs. 6-pyridinyl linkage) and the nature of the arylacetamide substituent—can produce substantial shifts in molecular recognition, synthetic tractability, and ADME predictions [1]. Generic substitution with a positional isomer (e.g., furan-3-yl analog CAS 2034227-22-8) or a heteroaryl replacement (e.g., benzimidazole analog) without experimental validation introduces uncontrolled risk in target engagement and physicochemical behavior. The 6-(furan-2-yl)pyridin-3-ylmethyl core of CAS 2034306-85-7 establishes a specific hydrogen-bond acceptor/donor topology and conformational envelope that nearest-neighbor analogs cannot replicate without deliberate re-optimization. The quantitative evidence below details which dimensions carry the highest procurement-relevant differentiation weight and where data gaps remain critical [2].

Quantitative Differentiation Evidence for CAS 2034306-85-7 Versus Closest Structural Analogs


Regiochemical Differentiation: Furan-2-yl at Pyridine 6-Position vs. Furan-3-yl Isomer (CAS 2034227-22-8)

The target compound bears a furan-2-yl group at the pyridine 6-position, whereas the closest regioisomer (CAS 2034227-22-8) incorporates a furan-3-yl group at the same position. In the pyridyl-furan antimalarial series described by Ling et al. (2023), relocating the endocyclic nitrogen within an analogous heteroaryl system produced a 10-fold change in parasite growth inhibition EC50 (from ~3.3 µM to 0.33 µM) [1]. While direct head-to-head data for the 2-furyl vs. 3-furyl pair are absent from the published record, class-level inference indicates that furan-2-yl attachment alters the dihedral angle between the furan and pyridine rings, thereby modulating π-stacking capacity and hydrogen-bond acceptor geometry relative to the 3-furyl isomer . This structural distinction is procurement-relevant when a screening library requires specific regioisomeric coverage.

Medicinal chemistry Structure-activity relationship Regiochemical selectivity

Substituent Differentiation: 2-Methoxyphenylacetamide vs. 2-Chlorobenzamide Analog (CAS 2034306-64-2)

The target compound contains a 2-methoxyphenylacetamide side chain, whereas CAS 2034306-64-2 replaces this with a 2-chlorobenzamide moiety. The methoxy substituent introduces a hydrogen-bond acceptor (ether oxygen) with a predicted Hammett σₚ value of -0.27, compared to the electron-withdrawing chlorine (σₚ = +0.23) [1]. Computational predictions (SwissADME) indicate that the 2-methoxyphenyl variant has a predicted consensus Log Pₒ/w of approximately 3.0, whereas the 2-chloro analog is predicted to be more lipophilic (Log Pₒ/w ~3.5) [2]. The methoxy group also contributes a topological polar surface area increment of ~9 Ų relative to the chloro analog, which may influence membrane permeability and solubility profiles [2]. These physicochemical differences are quantifiable and reproducible but lack paired biological validation in any published assay system.

Medicinal chemistry Ligand efficiency Physicochemical property optimization

Core Scaffold Positional Specificity: 6-(Furan-2-yl)pyridin-3-yl vs. 5-(Furan-2-yl)pyridin-3-yl Methyl Substitution

The target compound places the furan-2-yl group at the pyridine 6-position with the methyleneacetamide linker at the pyridine 3-position. The positional isomer bearing furan-2-yl at the pyridine 5-position (with methyleneacetamide also at the 3-position) represents a distinct connectivity pattern. In the pyridyl-furan SAR campaign reported by Ling et al., relocating a single endocyclic nitrogen within a related bicyclic heteroaryl core altered antiparasitic potency 10-fold (EC50 3.3 µM → 0.33 µM) and shifted the HepG2 cytotoxicity selectivity window from ~3-fold to ~30-fold [1]. Although directly paired data for the 6-pyridinyl vs. 5-pyridinyl isomers of the furan-monocyclic pyridine series are not published, the precedent demonstrates that positional isomerism in this chemical class can produce order-of-magnitude changes in biological activity and selectivity. This supports procurement of the specific 6-(furan-2-yl) regioisomer when a defined topological isomer is required for SAR progression, rather than defaulting to the more readily available 5-substituted variant.

Medicinal chemistry Regioisomer differentiation Building block sourcing

Limitation Acknowledgment: Absence of Published Head-to-Head Bioactivity Data for CAS 2034306-85-7

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (search date: 2026-04-29) yielded no primary research articles, patents, or curated bioactivity records containing quantitative IC50, Ki, EC50, or functional assay data specifically for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide (CAS 2034306-85-7) [1]. The compound is not indexed in ChEMBL, and its BindingDB entry (CHEMBL1698776 / BDBM50604967) corresponds to a structurally distinct scaffold (3-phenyl-2-(1-pyrrolidinyl)quinoline) rather than the target compound [2]. Consequently, all differentiation claims above are restricted to Class-level inference or Supporting evidence tags. This evidence gap does not preclude the compound's utility as a building block or screening library component, but it does mean that procurement decisions cannot currently be guided by target-specific potency, selectivity, or ADME data. Users requiring compound-specific bioactivity benchmarks should commission custom profiling, as none exist in the public domain.

Evidence gap analysis Procurement risk assessment Data transparency

Procurement-Guiding Application Scenarios for N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide (CAS 2034306-85-7)


Regiochemically Defined Screening Library Expansion for Furan-Pyridine Chemical Space

CAS 2034306-85-7 serves as a well-defined 6-(furan-2-yl)pyridin-3-ylmethyl regioisomer within diversity-oriented screening collections. As demonstrated by the pyridyl-furan SAR of Ling et al. (2023), positional isomerism in this chemotype can produce ≥10-fold potency shifts [1]. When constructing a screening deck that systematically samples heteroaryl attachment vectors, this compound provides the 2-furyl/6-pyridinyl connectivity that is absent from commercially prevalent 3-furyl and 5-pyridinyl variants. Its inclusion is justified by the class-level evidence that regioisomeric coverage mitigates the risk of missing SAR cliffs in primary screening.

Synthetic Building Block for Amide-Focused Compound Library Synthesis

The compound's methylene-linked secondary acetamide and furan-2-yl pyridine core make it a versatile late-stage intermediate for parallel amide library synthesis. The 2-methoxyphenylacetyl group can be cleaved or diversified, while the furan-2-yl pyridine scaffold provides a rigid, hydrogen-bond-capable template for fragment elaboration. The predicted physicochemical profile (Log Pₒ/w ~3.0; MW 322.36) [2] places it within lead-like chemical space suitable for further optimization, and the availability of the des-acetyl precursor (CAS 886851-44-1, 1-[6-(furan-2-yl)pyridin-3-yl]methanamine) enables independent synthetic route validation.

Negative Control or Inactive Comparator for PfPI4KIIIB Inhibitor Programs

Given that the pyridyl-furan chemotype OGHL250 and its optimized analog WEHI-518 (EC50 = 22 nM) have been characterized as PfPI4KIIIB inhibitors [1], CAS 2034306-85-7—which carries a distinct substitution pattern (monocyclic pyridine-furan rather than isoquinoline-furan, and retains a methoxy substituent on the phenylacetamide) but shares the furan-pyridine pharmacophoric core—may serve as a structurally matched negative control or selectivity probe. The absence of a basic amine (piperazine) that was critical for WEHI-518 potency (EC50 improved 6-fold with N-methyl piperazine addition) [1] suggests that CAS 2034306-85-7 is unlikely to exhibit nanomolar PfPI4KIIIB inhibition, making it a candidate comparator for target engagement specificity assays. However, this application requires experimental confirmation of inactivity, as no published data exist.

Physicochemical Benchmarking Against 2-Chloro and 3-Furyl Analogs in Property-Driven Lead Optimization

Where a medicinal chemistry program requires systematic exploration of aryl substituent effects on lipophilicity and hydrogen-bonding capacity, CAS 2034306-85-7 provides a quantifiably distinct profile relative to the 2-chloro analog (CAS 2034306-64-2; predicted ΔLog Pₒ/w ≈ 0.5; ΔTPSA ≈ 9 Ų) [2]. Procurement of both compounds enables matched-pair analysis to deconvolute electronic vs. lipophilic contributions to target binding or ADME endpoints, a standard practice in lead optimization that requires authentic samples of each specific analog rather than assumed interchangeability.

Quote Request

Request a Quote for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.